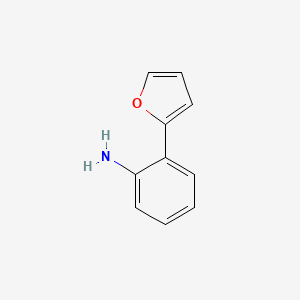

2-(Furan-2-yl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBZXUOVNFIZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405554 | |

| Record name | 2-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55578-79-5 | |

| Record name | 2-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furan 2 Yl Aniline and Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

The formation of the crucial aryl-furan bond in 2-(Furan-2-yl)aniline is frequently achieved through transition metal-catalyzed cross-coupling reactions. These methods are valued for their efficiency and tolerance of various functional groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis for creating carbon-carbon bonds. youtube.com This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. youtube.com For the synthesis of this compound analogues, this involves reacting a furan-2-ylboronic acid derivative with a substituted haloaniline.

Five-membered 2-heteroaromatic boronic acids, such as furan-2-ylboronic acid, are known to be challenging coupling partners because they can readily deboronate under basic reaction conditions. nih.gov To overcome this, specialized palladium precatalysts have been developed that form the active catalytic species under conditions where this decomposition is slow. nih.gov These advanced systems allow for Suzuki-Miyaura reactions of various (hetero)aryl chlorides, bromides, and triflates with furan-2-ylboronic acids to proceed at room temperature or slightly elevated temperatures (40 °C) with short reaction times, yielding the desired biaryl products in excellent yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Furan (B31954) Precursor | Aniline (B41778) Precursor | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Furan-2-ylboronic acid | 2-Bromoaniline | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80 | High |

| Furan-2-ylboronic acid | 2-Chloroaniline | Buchwald Precatalyst | K3PO4 | Dioxane/H2O | 40 | Excellent |

Note: The data in this table is representative of typical conditions reported in the literature for similar couplings and serves as an illustrative example.

Other Metal-Mediated Arylation Protocols for Aryl-Furan Linkages

Beyond the Suzuki-Miyaura reaction, other metal-mediated protocols are effective for forging the aryl-furan linkage. Direct arylation, often referred to as C-H activation, has emerged as a powerful, step-economical alternative. This method avoids the need to pre-functionalize the furan ring with a boron or tin group. nih.gov

Palladium-catalyzed direct arylation of furans with aryl chlorides has been successfully demonstrated. nih.gov These reactions typically employ a palladium acetate (B1210297) catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as 2-(dicyclohexylphosphino)-biphenyl, and an inorganic base. nih.gov This approach allows for the coupling of both electron-rich and electron-poor aryl chlorides to form the desired arylated furan products in moderate to good yields. nih.gov The direct intermolecular arylation of furans with aryl bromides in the presence of catalysts like tetrakis(triphenylphosphine)palladium (B116648) also yields the corresponding 2-aryl aromatic heterocycles. semanticscholar.org

Direct Synthetic Routes via Cyclization and Condensation Reactions

Direct synthetic methods, which construct the heterocyclic or biaryl system in a more convergent manner, offer alternative pathways to furan-aniline structures.

Approaches Involving Furan and Aniline Precursors in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, provide an efficient route to complex molecules. nih.gov A bio-inspired, one-pot furan-thiol-amine multicomponent reaction can generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net While this specific reaction produces pyrroles, the principle of combining a furan-based electrophile with amine nucleophiles in a one-pot process illustrates a viable strategy that could be adapted for the synthesis of furan-aniline containing compounds. researchgate.net The Povarov reaction, for instance, can be performed as a multicomponent process employing an aniline, an aldehyde, and an olefin to generate complex heterocyclic systems. nih.gov

Condensation-Based Syntheses (e.g., Schiff Base Formation with Furanic Aldehydes and Aniline Derivatives)

A fundamental reaction in organic chemistry is the condensation of a primary amine with a carbonyl compound to form an imine, or Schiff base. researchgate.netmdpi.com This reaction is reversible and is a common method for synthesizing C=N double bonds. nih.govedu.krd

The synthesis of Schiff bases relevant to the furan-aniline scaffold involves the condensation of a furanic aldehyde, most commonly furfural (B47365), with an aniline derivative. mdpi.com The reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol. edu.krd The resulting Schiff base, an N-(furan-2-ylmethylene)aniline, contains the pre-formed furan-aniline linkage connected by an imine bridge. This imine can then be reduced or subjected to further reactions to generate a diverse range of furan-aniline analogues.

Table 2: Schiff Base Formation via Condensation

| Aldehyde | Amine | Reaction Conditions | Product Type |

|---|---|---|---|

| Furfural | Aniline | Ethanol, Reflux | N-(furan-2-ylmethylene)aniline |

| 5-Nitrofurfural | 4-Chloroaniline | Acid catalyst, Heat | Substituted N-(furan-2-ylmethylene)aniline |

Note: This table provides examples of typical condensation reactions to form Schiff bases.

Divergent Synthetic Pathways to Furan-Aniline Containing Compounds

Divergent synthesis is a strategy that enables the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable for generating molecular diversity. A divergent synthesis of functionalized quinolines from aniline and two distinct amino acids has been developed, showcasing how a single precursor can be elaborated into a wide range of complex heterocycles. nih.govorganic-chemistry.org

In the context of furan-aniline compounds, a divergent approach could begin with a core this compound structure. The functional groups on both the furan and aniline rings provide handles for further chemical modification. For instance, the amino group on the aniline ring can be acylated, alkylated, or used as a directing group for electrophilic aromatic substitution on the aniline ring. Similarly, the furan ring can undergo various transformations, such as oxidation or electrophilic substitution, to introduce new functionalities. nih.gov This strategy allows for the systematic modification of the parent compound to explore structure-activity relationships or to fine-tune its chemical properties.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity in the synthesis of ortho-substituted anilines, such as this compound, via Suzuki-Miyaura coupling can be challenging. The unprotected aniline group can complicate the catalytic cycle, necessitating a systematic optimization of the reaction conditions. Key variables include the choice of catalyst and ligand, the solvent system, and the reaction temperature.

The selection of the palladium catalyst and its associated ligand is paramount for a successful cross-coupling reaction. The ligand stabilizes the palladium center and modulates its reactivity, influencing both the oxidative addition and transmetalation steps of the catalytic cycle.

Early catalysts for Suzuki-Miyaura couplings often utilized tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]). However, research has led to the development of more sophisticated systems involving bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) to generate highly active monoligated palladium species. For the coupling of challenging substrates like unprotected ortho-bromoanilines, specialized catalysts are often required.

In a study focused on the synthesis of an analogue, an initial attempt using a common catalyst, Pd(dppf)Cl₂, resulted in a low yield of only 11%. This prompted a screening of various palladium catalysts to identify a more efficient system. The CataCXium A palladacycle was found to be uniquely effective for this transformation, while other common catalysts provided little to no desired product. The choice of ligand also plays a crucial role; dialkylbiarylphosphine ligands, for instance, have been shown to be optimal in a temperature range of 85–97 °C, proving advantageous for thermally sensitive reactants. In contrast, simpler trialkyl- or triarylphosphine ligands were more effective at higher temperatures.

| Catalyst | Yield (%) |

|---|---|

| Pd(dppf)Cl₂ | 11 |

| CataCXium A Palladacycle | 95 |

| Pd₂(dba)₃ with SPhos | <10 |

| Pd₂(dba)₃ with XPhos | <10 |

| Pd(OAc)₂ with SPhos | <10 |

| Pd(OAc)₂ with RuPhos | <10 |

| Pd(PPh₃)₄ | <10 |

This interactive table summarizes the significant impact of catalyst choice on the yield of Suzuki-Miyaura cross-coupling for an unprotected ortho-bromoaniline. Clicking on a row will highlight the specific catalyst and its corresponding yield.

The reaction medium and temperature are critical parameters that significantly influence the rate and outcome of the coupling reaction. The solvent must be capable of dissolving the reagents and the catalyst system while facilitating the different steps of the catalytic cycle.

The initial conditions for the coupling of an ortho-bromoaniline with a boronic ester utilized a 10:1 mixture of dioxane and water, which is a common solvent system for Suzuki reactions. However, optimization studies revealed that the choice of solvent could dramatically affect the product yield. A switch to 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent led to a remarkable increase in the isolated yield from 11% to 95%. Other solvents, including greener options, are continually being explored to develop more sustainable synthetic methods.

Temperature control is equally crucial. While some Suzuki-Miyaura reactions can be performed under mild conditions, including at room temperature, others require elevated temperatures to proceed efficiently. For the synthesis of an ortho-bromoaniline derivative, the reaction was conducted at 90 °C. In other systems, yields have been shown to increase substantially with a rise in temperature from 30 °C to 60 °C. The optimal temperature is often dependent on the specific catalyst-ligand combination being used. For example, systems with dialkylbiarylphosphine ligands may be optimal between 85-97 °C, whereas those with simpler trialkylphosphine ligands might require temperatures up to 110 °C. However, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition or the formation of undesired byproducts, thereby reducing selectivity.

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Dioxane/H₂O (10:1) | 90 | 11 | |

| 2-MeTHF | 90 | 95 | |

| Various | 30 | Varies | |

| Various | 60 | Substantial Increase | |

| THF/H₂O (5:1) | 85-97 | Optimal for Dialkylbiarylphosphine Ligands | |

| THF/H₂O (5:1) | 110 | Optimal for Trialkylphosphine Ligands |

This interactive table illustrates how solvent choice and temperature adjustments can significantly impact the yield of cross-coupling reactions. Clicking on a row highlights the specific conditions and outcomes.

Chemical Reactivity and Mechanistic Studies of 2 Furan 2 Yl Aniline

Reactivity Profile of the Furan (B31954) Moiety

The furan ring in 2-(furan-2-yl)aniline is an electron-rich five-membered heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles. Its reactivity is influenced by the presence of the aniline (B41778) substituent at the C2 position.

Electrophilic Aromatic Substitution on the Furan Ring

Common EAS reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to proceed at the C5 position under mild conditions to avoid polymerization or ring-opening, which are common side reactions for highly reactive furans. For instance, acylation of similar 2-aryl-furan systems has been shown to occur selectively at the C5 position of the furan ring. libretexts.org

Below is a table summarizing expected electrophilic substitution reactions on the furan ring of this compound.

| Reaction Type | Typical Reagents | Expected Major Product |

| Bromination | Br₂ in Dioxane, -5 °C | 2-(5-Bromo-furan-2-yl)aniline |

| Nitration | Acetyl nitrate (B79036) (HNO₃/Ac₂O), low temp. | 2-(5-Nitro-furan-2-yl)aniline |

| Acylation | Acetic anhydride (B1165640) (Ac₂O), SnCl₄ | 1-(5-(2-Aminophenyl)furan-2-yl)ethan-1-one |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-(2-Aminophenyl)furan-2-carbaldehyde |

Oxidative Transformations of the Furan Ring (e.g., ring expansion, functionalization pathways)

The electron-rich nature of the furan ring also makes it susceptible to a variety of oxidative transformations. These reactions can lead to ring-opening, ring expansion, or other functionalization pathways, providing access to a diverse range of molecular architectures.

One of the most notable oxidative transformations of furan derivatives is the Achmatowicz reaction . This reaction typically involves the oxidation of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. While this compound itself does not possess the required furfuryl alcohol moiety, this pathway highlights the furan ring's potential for oxidative rearrangement into six-membered heterocycles following appropriate functionalization.

Another significant oxidative pathway is oxidative ring cleavage . Treatment of furans with oxidizing agents like ozone (O₃), potassium permanganate (B83412) (KMnO₄), or even singlet oxygen can lead to the cleavage of the heterocyclic ring, typically yielding 1,4-dicarbonyl compounds. For this compound, such a reaction would be expected to break open the furan ring while leaving the aniline portion intact, leading to a highly functionalized linear molecule.

Oxidative dearomatization is a further possibility, where the furan ring is converted into a non-aromatic species. For example, oxidation of certain 2-substituted furans can yield spiro-intermediates that can be hydrolyzed to form functionalized products. These transformations underscore the utility of the furan ring as a latent functional group that can be unmasked under specific oxidative conditions.

| Oxidative Pathway | Typical Reagents | Potential Product Class |

| Ring Expansion | m-CPBA, NBS | Dihydropyranones (requires prior functionalization) |

| Ring Cleavage | O₃, then DMS or Zn/H₂O | 1,4-Dicarbonyl compounds |

| Dearomatization | Lead tetraacetate (LTA) | Functionalized enones |

Reactivity Profile of the Aniline Moiety

The aniline portion of the molecule contains a primary aromatic amine attached to a benzene ring. The amino group (-NH₂) is a powerful activating group, strongly influencing the reactivity of the phenyl ring and also serving as a key site for nucleophilic reactions.

Electrophilic Aromatic Substitution on the Aniline Ring (e.g., nitration, halogenation, directing effects)

The amino group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution on the aniline ring. Simultaneously, the furan-2-yl substituent at the C2 position is also considered a weak activating, ortho, para-director. The interplay of these two groups determines the regioselectivity of EAS on the aniline ring.

The -NH₂ group at C1 directs incoming electrophiles to the ortho (C6) and para (C4) positions.

The furan-2-yl group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The powerful directing effect of the amino group is expected to dominate. Therefore, substitution is most likely to occur at the C4 and C6 positions of the aniline ring. Steric hindrance from the adjacent furan-2-yl group might disfavor substitution at the C6 position, potentially making the C4 (para to the amine) the most favored site.

However, direct nitration or halogenation of anilines can be problematic. Strong acidic conditions used for nitration (e.g., HNO₃/H₂SO₄) will protonate the amino group to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. This can lead to mixtures of products and undesired side reactions, including oxidation. To achieve selective para-substitution, the amino group is often protected first via acylation to form an acetanilide (B955), which is less activating but still a reliable ortho, para-director. wikipedia.org

| Reaction Type | Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro and 6-nitro isomers, plus potential oxidation products and meta-isomers from anilinium ion formation. | Direct nitration is often low-yielding and non-selective. |

| Protected Nitration | 1. Ac₂O, Pyridine2. HNO₃, H₂SO₄3. H₃O⁺, heat | 4-Nitro-2-(furan-2-yl)aniline | Protection of the amine group as an acetanilide provides cleaner, more selective para-nitration. |

| Bromination | Br₂, CH₃COOH | 2,4-Dibromo-6-(furan-2-yl)aniline and/or 4,6-Dibromo-2-(furan-2-yl)aniline | The high activation by the -NH₂ group often leads to polysubstitution. |

Condensation Reactions with Carbonyl Compounds for Imine and Schiff Base Formation

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild acidic or basic catalysis and often involves the removal of water to drive the equilibrium toward the product. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. This reaction is a robust and widely used method for derivatizing primary amines. google.comgoogle.com

| Carbonyl Compound | Catalyst | Product (Schiff Base) |

| Benzaldehyde | Acetic acid (cat.) | (E)-N-Benzylidene-2-(furan-2-yl)aniline |

| Acetone | None or mild acid | N-(Propan-2-ylidene)-2-(furan-2-yl)aniline |

| Furfural (B47365) | Acetic acid (cat.) | (E)-N-(Furan-2-ylmethylene)-2-(furan-2-yl)aniline |

Acylation and Alkylation Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile, enabling it to react with acylating and alkylating agents.

N-Acylation involves the reaction of the amine with acylating agents like acid chlorides or acid anhydrides to form amides. This reaction is typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl). The resulting amide, N-(2-(furan-2-yl)phenyl)acetamide, has significantly different electronic properties compared to the starting amine. orientjchem.orgwikipedia.org

N-Alkylation is the reaction of the amine with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. The reaction proceeds via nucleophilic substitution (Sₙ2). A significant challenge in the direct alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, alternative methods like reductive amination (reacting the amine with an aldehyde or ketone in the presence of a reducing agent) are often employed.

| Reaction Type | Reagent | Base/Conditions | Product |

| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(2-(Furan-2-yl)phenyl)acetamide |

| N-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | Mixture of N-methyl- and N,N-dimethyl-2-(furan-2-yl)aniline |

| Reductive Amination | Benzaldehyde, then NaBH₄ | Methanol | N-Benzyl-2-(furan-2-yl)aniline |

Intermolecular Cross-Coupling Reactions Involving this compound

Intermolecular cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For this compound, these reactions typically involve the formation of biaryl derivatives through palladium-catalyzed processes.

Palladium-Catalyzed Reactions with Aryl Boronic Acids or Halides to Form Biaryl Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental methods for the synthesis of biaryl and N-aryl compounds. While specific studies detailing the direct use of this compound in these reactions are not extensively documented in readily available literature, the principles of these reactions can be applied to predict its reactivity.

In a Suzuki-Miyaura coupling, an organoboron compound (like an aryl boronic acid) reacts with an organohalide in the presence of a palladium catalyst and a base. For this compound to participate as the aniline component, it would first need to be converted to a halide or triflate derivative. Conversely, if participating as the nucleophilic partner, it would be used in a Buchwald-Hartwig amination. The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.orgresearchgate.net The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.orgresearchgate.net

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

A hypothetical reaction of this compound with an aryl bromide is depicted below:

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Anilines and Furans (General Examples)

| Amine/Furan Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Aniline | Aryl Bromide | Pd(OAc)₂ / Phosphine Ligand / Base | N-Arylaniline | wikipedia.orglibretexts.org |

| Furan | Aryl Chloride | Pd(OAc)₂ / Dicyclohexylphosphino-biphenyl / Base | 2-Arylfuran | nih.gov |

| 2-Haloaniline | Arylboronic Acid | Palladium Catalyst / Base | 2-Aryl-aniline | researchgate.net |

Reactions with Other Organometallic Reagents

Beyond palladium-catalyzed reactions, this compound can potentially react with other organometallic reagents, such as those of zinc and copper. Organozinc reagents, for instance, are utilized in Negishi coupling reactions, which are also palladium-catalyzed and serve as a powerful method for C-C bond formation. sigmaaldrich.comwikipedia.org Organocopper reagents (Gilman reagents) are known for their utility in substitution and conjugate addition reactions. wikipedia.orgscribd.comresearchgate.net

The reactivity of the aniline nitrogen in this compound could be exploited in reactions with organocopper reagents. For example, the formation of lithium alkyl copper amides in situ can lead to the alkylation of amines. wikipedia.org

Intramolecular Cyclization Reactions and Fused Heterocycle Formation

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems. These reactions often proceed through the formation of new rings that incorporate both the furan and aniline moieties.

Formation of Fused Furan-Aniline Systems (e.g., furan-3(2H)-imines, benzimidazoles, quinolines)

The synthesis of fused heterocycles such as benzofuro[2,3-b]quinolines can be envisioned starting from derivatives of this compound. Although direct synthesis from the parent compound is not widely reported, analogous transformations provide a basis for these potential reactions. For instance, the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, is a classic method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.netjocpr.comias.ac.in A modified Pfitzinger-type reaction could potentially be employed with a derivative of this compound to construct a furan-fused quinoline (B57606) system.

One-pot procedures have been developed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involve intramolecular cyclization as a key step. scielo.brresearchgate.net These methods highlight the propensity of appropriately substituted precursors to form fused ring systems.

Gold-Catalyzed Cascade Reactions for Novel Ring Systems

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures through cascade reactions. Gold catalysts, typically in the +1 oxidation state, are particularly effective in activating alkynes and allenes towards nucleophilic attack. While specific examples of gold-catalyzed cascade reactions involving this compound are not prevalent in the literature, the reactivity of related furan-yne substrates provides insight into potential transformations. unimi.itresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov

A hypothetical gold-catalyzed reaction could involve the hydroamination of an alkyne with the aniline moiety of a suitably functionalized this compound derivative, followed by a cyclization step involving the furan ring to form a novel fused heterocyclic system. The efficiency of such reactions is often dependent on the nature of the gold catalyst and the specific substitution pattern of the starting material. unimi.itfrontiersin.org

Polymerization Reactions of this compound and its Copolymers

The presence of both aniline and furan functionalities in this compound suggests its potential as a monomer for the synthesis of conducting polymers. Both polyaniline and polyfuran are well-known conducting polymers, and a polymer incorporating both units could exhibit interesting electronic and material properties.

The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidative methods. researchgate.netnih.govrsc.orgsemanticscholar.org In chemical oxidative polymerization, a chemical oxidant such as ammonium persulfate is used to initiate the polymerization of the monomer in an acidic medium. researchgate.neturfu.ru Electrochemical polymerization involves the anodic oxidation of the monomer at an electrode surface, leading to the formation of a polymer film. researchgate.netconicet.gov.ar

Copolymerization of this compound with other monomers, such as aniline or substituted anilines, could be a strategy to fine-tune the properties of the resulting polymer. The incorporation of the furan moiety into a polyaniline backbone could influence the polymer's solubility, conductivity, and electrochemical behavior. urfu.ruconicet.gov.arrroij.com For example, the copolymerization of aniline with m-chloroaniline has been shown to alter the structure and properties of the resulting material. conicet.gov.ar Similarly, copolymers of aniline with other functionalized anilines have been synthesized to improve solubility and processability. researchgate.netrroij.com While specific studies on the polymerization of this compound are limited, the established methods for aniline polymerization provide a solid foundation for future research in this area.

Oxidative Polymerization for Conducting Polymers

A thorough search of scientific databases and literature has yielded no specific studies on the oxidative polymerization of this compound for the synthesis of conducting polymers. While the oxidative polymerization of aniline and its derivatives is a well-established field, leading to the production of polyaniline (PANI), a widely studied conducting polymer, no research has been published detailing the application of these methods to this compound. mdpi.combeilstein-journals.orgscispace.com

The general mechanism of aniline polymerization involves the oxidation of the monomer to form radical cations, which then couple and propagate to form the polymer chain. researchgate.net The reaction conditions, such as the choice of oxidant, acid medium, and temperature, significantly influence the properties of the resulting polymer. mdpi.com However, without experimental data for this compound, any discussion of its behavior under oxidative polymerization conditions would be purely speculative and fall outside the scope of this factual article.

No data is available to populate a table on the research findings for the oxidative polymerization of this specific compound.

Copolymerization with Furan and Aniline Monomers

Similarly, there is no available research detailing the copolymerization of this compound with either furan or aniline monomers. Copolymerization is a common strategy to tailor the properties of conducting polymers by incorporating different monomer units into the polymer backbone. researchgate.netrroij.comconicet.gov.ar For instance, the copolymerization of aniline with various substituted anilines has been explored to improve solubility and processability. researchgate.netrroij.com Likewise, furan and its derivatives have been the subject of polymerization and copolymerization studies. core.ac.ukorientjchem.orgrsc.org

Despite the existence of established methods for the copolymerization of both aniline and furan with other monomers, no studies have been found that specifically investigate the reactivity of this compound as a comonomer with either of its parent molecules. Therefore, no detailed research findings or data tables on the copolymerization of this compound can be provided at this time.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(furan-2-yl)aniline in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J), respectively. The spectrum of this compound is expected to show distinct signals for the amine (-NH₂) protons and the seven aromatic protons distributed across the furan (B31954) and aniline (B41778) rings.

The amine protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic region (typically δ 6.0-8.0 ppm) will display a more complex pattern.

Furan Protons : The furan ring contains three protons. The proton at the 5-position (H-5') is adjacent to the ring oxygen and typically appears at the most downfield position of the furan signals. The protons at the 3- and 4-positions (H-3' and H-4') exhibit characteristic cis and trans coupling to each other and to the H-5' proton.

Aniline Protons : The ortho-disubstituted benzene (B151609) ring has four protons. Their chemical shifts are influenced by the electron-donating amino group and the furan substituent. The coupling patterns (doublets, triplets, or multiplets) arise from vicinal (three-bond) coupling between adjacent protons.

The expected chemical shifts and coupling patterns for the protons of this compound are summarized in the table below, based on typical values for substituted furans and anilines. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~3.6 (broad s) | Singlet, broad | N/A |

| Furan H-3' | ~6.3-6.4 | Doublet of doublets (dd) | ³J ≈ 3.4 Hz, ⁴J ≈ 0.8 Hz |

| Furan H-4' | ~6.5 | Doublet of doublets (dd) | ³J ≈ 3.4 Hz, ³J ≈ 1.8 Hz |

| Furan H-5' | ~7.4-7.5 | Doublet of doublets (dd) | ³J ≈ 1.8 Hz, ⁴J ≈ 0.8 Hz |

| Aniline H-3/H-6 | ~6.7-7.3 | Multiplet (m) | ~7-8 Hz |

| Aniline H-4/H-5 | ~6.7-7.3 | Multiplet (m) | ~7-8 Hz |

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift indicates its electronic environment and hybridization state (sp² or sp³). For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms of the molecule.

Furan Carbons : The furan ring has four sp² hybridized carbons. The carbon atom bonded to oxygen (C-2' and C-5') typically resonates at a lower field (higher ppm) compared to the other two carbons (C-3' and C-4'). The carbon directly attached to the aniline ring (C-2') will be significantly shifted.

Aniline Carbons : The aniline ring contains six sp² hybridized carbons. The carbon atom bearing the amino group (C-1) and the carbon attached to the furan ring (C-2) are quaternary and their shifts are strongly influenced by the substituents. The remaining four carbons (C-3 to C-6) are protonated and their chemical shifts fall within the typical aromatic range. The carbon attached to the electronegative nitrogen atom (C-1) is expected to be shifted downfield. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aniline C-1 (-NH₂) | ~143-146 |

| Aniline C-2 (-Furan) | ~120-125 |

| Aniline C-3 to C-6 | ~115-130 |

| Furan C-2' (-Aniline) | ~153-156 |

| Furan C-3' | ~106-110 |

| Furan C-4' | ~111-113 |

| Furan C-5' | ~141-144 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the furan ring (H-3' with H-4', and H-4' with H-5') and between adjacent protons on the aniline ring, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This technique is invaluable for establishing the link between the furan and aniline rings. A key expected correlation would be between the furan proton H-3' and the aniline carbon C-2, and/or between an aniline proton (e.g., H-3) and the furan carbon C-2', confirming the C-C bond that connects the two aromatic systems.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. For this compound (C₁₀H₉NO), the molecular weight is 159.18 g/mol . nih.gov Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 159.

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [M - CHO]⁺ | Loss of formyl radical |

| 131 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 104 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion, as very few formulas will match the measured exact mass. This technique is essential for confirming the identity of a newly synthesized compound. The calculated exact mass for the molecular formula of this compound, C₁₀H₉NO, is 159.06841 Da. nih.gov An experimental HRMS measurement matching this value would definitively confirm the compound's elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification.

For this compound, key vibrational modes include:

N-H Vibrations : The aniline amino (-NH₂) group will exhibit characteristic stretching vibrations. Typically, two bands are observed in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretches. globalresearchonline.net An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within both the furan and benzene rings are expected in the 1450-1620 cm⁻¹ region.

Furan Ring Vibrations : The furan ring has characteristic vibrational modes, most notably the C-O-C asymmetric stretching, which typically appears as a strong band in the IR spectrum around 1250 cm⁻¹. Ring breathing modes are also characteristic.

C-N Stretching : The stretching vibration of the aryl C-N bond is expected in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Scissoring (Bend) | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| Aryl C-N Stretch | 1250 - 1350 | Medium-Strong |

| Furan C-O-C Asymmetric Stretch | ~1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the aniline and furan rings. Aniline itself typically exhibits two absorption bands in the UV region, which arise from π to π* transitions within the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group can conjugate with the π-system of the benzene ring, influencing the energy of these transitions. When dissolved in a non-polar solvent like ethanol, aniline shows an absorption maximum (λmax) around 230 nm. However, in an acidic solution, the anilinium cation is formed, and the lone pair is no longer available for conjugation, causing the λmax to shift to a shorter wavelength, similar to benzene at around 203 nm. wikipedia.org

The electronic spectrum of this compound is expected to be influenced by the electronic transitions within both the furan and aniline moieties, as well as the electronic interactions between these two connected ring systems. The π systems of the furan and benzene rings are conjugated, which is expected to affect the energy of the π → π* transitions.

Analysis of Absorption Shifts Due to Conjugation

Conjugation, the overlap of p-orbitals across adjacent single and multiple bonds, has a significant effect on the UV-Vis absorption spectrum of a molecule. In a conjugated system, the π electrons are delocalized over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In this compound, the furan ring is directly attached to the aniline ring, creating an extended system of conjugated π electrons. This extended conjugation is expected to result in a bathochromic shift, also known as a red shift, of the absorption maxima compared to the individual furan and aniline molecules. This means that the molecule will absorb light at longer wavelengths (lower energy).

The extent of this shift depends on the degree of planarity between the furan and aniline rings. A more planar conformation would allow for more effective overlap of the π-orbitals and, consequently, a greater delocalization of electrons, leading to a more significant bathochromic shift. The electronic-donating nature of the amino group on the aniline ring further contributes to this effect by increasing the electron density within the π-system.

A summary of the expected electronic transitions for this compound is provided in the table below, based on the general understanding of similar aromatic and heterocyclic compounds. It is important to note that these are expected transitions, and experimental verification is required for confirmation.

| Expected Transition Type | Chromophore | Anticipated Wavelength Region |

| π → π | Furan Ring | UV Region |

| π → π | Aniline Ring | UV Region |

| π → π* | Conjugated System | Near UV or Visible Region |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

The solid-state structure of this compound would reveal key structural parameters. Of particular interest would be the dihedral angle between the furan and aniline rings. This angle would provide a quantitative measure of the degree of planarity of the molecule in the solid state, which has direct implications for the extent of π-conjugation discussed in the context of UV-Vis spectroscopy.

Furthermore, X-ray crystallographic analysis would elucidate the intermolecular interactions that stabilize the crystal structure. These interactions can include hydrogen bonding, primarily involving the amino group of the aniline moiety, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The nature and geometry of these non-covalent interactions are crucial for understanding the solid-state properties of the compound.

Despite the utility of this technique, a search of the available literature did not yield any published X-ray crystal structures for this compound. Therefore, no experimental data on its solid-state molecular and supramolecular structure can be presented at this time. A hypothetical representation of the type of data that would be obtained from such an analysis is presented in the table below to illustrate the detailed information this method provides.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., C-C, C-N, C-O) | The distances between bonded atoms. |

| Bond Angles (e.g., C-C-C, C-N-H) | The angles between adjacent chemical bonds. |

| Dihedral Angle (Furan-Aniline) | The twist angle between the two ring systems. |

| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds. |

| π-π Stacking Interactions | The distances and orientations of parallel aromatic rings. |

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the likely solid-state structure and spectroscopic properties of this compound.

Theoretical and Computational Investigations of 2 Furan 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. For 2-(furan-2-yl)aniline, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict its molecular properties.

Geometry Optimization and Conformational Analysis

Conformational analysis is also crucial, as the rotation around the single bond connecting the furan (B31954) and aniline (B41778) rings can lead to different conformers with varying energies. Theoretical calculations help identify the most stable conformer and the energy barriers between different conformations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory, as specific experimental or comprehensive calculated data for this exact molecule is not readily available in published literature.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aniline ring) | 1.39 - 1.40 | C-C-C (aniline ring) | 119 - 121 |

| C-N (aniline) | 1.40 | C-N-H | 112 - 114 |

| C-O (furan ring) | 1.36 - 1.37 | C-O-C (furan ring) | 106 - 108 |

| C-C (furan ring) | 1.37 - 1.43 | C-C-H (furan ring) | 128 - 131 |

| C-C (inter-ring) | 1.47 | C-C-C (inter-ring) | 125 - 128 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO energy gaps, orbital distributions)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is distributed over the furan ring and the connecting carbon atoms. This distribution suggests that the aniline part of the molecule is the primary site for electrophilic attack.

Table 2: Calculated Electronic Properties of this compound (Note: Illustrative data.)

| Property | Value (eV) |

| HOMO Energy | -5.5 to -5.0 |

| LUMO Energy | -1.0 to -0.5 |

| HOMO-LUMO Gap | 4.5 to 4.0 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. In this compound, significant hyperconjugative interactions occur between the lone pair electrons of the nitrogen and oxygen atoms and the π-antibonding orbitals of the aromatic rings. These interactions contribute to the stabilization of the molecule and influence its electronic structure. The delocalization of electron density from the aniline to the furan ring can also be quantified, providing insights into the intramolecular charge transfer characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution in a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around the electron-rich nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies are often scaled to better match experimental data. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-H stretching, N-H bending, and ring vibrations. This correlation between theoretical and experimental spectra is invaluable for structural confirmation.

Quantum Chemistry Approaches for Electronic Properties

Beyond DFT, other quantum chemistry methods can be employed to further refine the understanding of the electronic properties of this compound. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. More advanced ab initio methods, while computationally more expensive, can offer even higher accuracy for specific electronic properties. These methods collectively provide a comprehensive theoretical framework for characterizing the electronic behavior of this compound.

Computational Modeling for Structure-Reactivity Relationships and Mechanistic Predictions

While comprehensive computational analyses are sparse, the compound has been a subject of mechanistic proposals in synthetic chemistry. For instance, this compound serves as a precursor in the synthesis of 3-(2-acylvinyl)-2-(hetero)arylindoles. A proposed mechanism for this furan-to-indole recyclization process involves the initial formation of a Schiff base, followed by protonation. This protonation is suggested to drive the ring-opening of the furan moiety, leading to an oxaaza-spirocyclic intermediate. Subsequent ring-opening of the dihydrofuran component, driven by the aromatization of the nitrogen-containing ring, ultimately yields the 2-substituted indole (B1671886) product nih.gov. This proposed pathway, while not detailed with computational energy profiling, provides a framework for future theoretical investigations to validate the mechanism and explore the reaction's energy landscape.

Future computational work could involve:

Transition State Searching: To identify the energy barriers for each step of the proposed furan-to-indole recyclization.

Molecular Dynamics Simulations: To understand the conformational flexibility and solvent effects on the reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) models: If a series of related compounds were synthesized and their reactivity measured, QSAR models could be developed to correlate structural features with observed activity.

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR/Raman frequencies)

The simulation of spectroscopic properties is a key application of computational chemistry, allowing for the prediction and interpretation of experimental spectra. For this compound, this would involve calculating its vibrational frequencies and nuclear magnetic resonance chemical shifts.

However, specific computational studies detailing the simulated IR, Raman, and NMR spectra of this compound are not readily found in the surveyed literature. Typically, these simulations are performed using DFT methods, often with the B3LYP functional, in conjunction with various basis sets (e.g., 6-311++G(d,p)).

Infrared (IR) and Raman Spectroscopy Simulation: A theoretical vibrational analysis would begin with the optimization of the molecule's ground state geometry. From this optimized structure, harmonic vibrational frequencies can be calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical scaling factors to improve agreement with experimental data. The analysis would also yield theoretical IR intensities and Raman activities for each vibrational mode. A complete assignment of the experimental spectrum can then be performed by analyzing the Total Energy Distribution (TED) for each mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. These calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted into chemical shifts by referencing them to the shielding values of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Below are hypothetical tables representing the kind of data that would be generated from such computational studies.

Interactive Table: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (based on TED) |

| ν(N-H) stretch | 3450 | High | Moderate | NH₂ asymmetric stretch |

| ν(N-H) stretch | 3360 | High | Moderate | NH₂ symmetric stretch |

| ν(C-H) stretch | 3120 | Moderate | High | Furan C-H stretch |

| ν(C-H) stretch | 3050 | Moderate | High | Aniline C-H stretch |

| ν(C=C) stretch | 1610 | High | High | Aromatic ring stretch |

| δ(N-H) scissoring | 1590 | High | Low | NH₂ scissoring |

| ν(C-N) stretch | 1280 | High | Moderate | C-N stretch |

| ν(C-O-C) stretch | 1080 | High | Low | Furan C-O-C stretch |

Interactive Table: Hypothetical Calculated NMR Chemical Shifts for this compound

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C (Aniline, C1-NH₂) | 145.0 | - |

| C (Aniline, C2-Furan) | 125.0 | - |

| C (Aniline, C3) | 129.5 | 7.20 (t) |

| C (Aniline, C4) | 118.0 | 6.80 (t) |

| C (Aniline, C5) | 122.0 | 7.10 (d) |

| C (Aniline, C6) | 115.0 | 6.75 (d) |

| C (Furan, C2') | 155.0 | - |

| C (Furan, C3') | 110.0 | 6.40 (d) |

| C (Furan, C4') | 108.0 | 6.30 (dd) |

| C (Furan, C5') | 142.0 | 7.50 (d) |

| N (in NH₂) | - | 4.50 (s, br) |

Derivatives and Analogues of 2 Furan 2 Yl Aniline

Design Principles for Novel Furan-Aniline Hybrid Scaffolds

The design of new molecules based on the 2-(furan-2-yl)aniline framework is guided by the goal of creating compounds with specific functionalities and reactivity. This often involves the introduction of various substituents onto the aniline (B41778) and furan (B31954) rings to modulate their electronic and steric properties. These hybrid systems are significant in chemical synthesis due to the versatile reactivity they offer, serving as crucial building blocks for complex molecules.

The electronic nature of substituents on the aniline ring significantly influences the properties and reactivity of the entire molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic systems, which in turn affects the reactivity of both the furan and aniline moieties.

In general, the aniline molecule is nonplanar, with the amino group lying at an angle to the plane of the benzene (B151609) ring. Substituents on the phenyl ring can alter this angle, as well as other molecular properties like bond lengths, angles, and the basicity (pKa) of the amino group. researchgate.net Electron-donating groups tend to increase the C-N bond length and the pKa, while electron-withdrawing groups have the opposite effect. researchgate.net

The Hammett substituent constants (σ) are often used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants can be correlated with various molecular properties. For instance, a study on substituted anilines showed a fair to good correlation between Hammett σ constants and properties such as the C-N bond length, the out-of-plane angle of the amino group, the inversion barrier of the amino group, and its pKa. researchgate.net

A theoretical study on aniline-5-membered heterocyclic co-oligomers, including furan, explored their electronic and optical properties using density functional theory (DFT). pharmaguideline.com Such computational methods can predict how different substituents will affect properties like the HOMO-LUMO gap, ionization potential, and electron affinity, which are crucial for designing materials with specific electronic characteristics. pharmaguideline.com

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be approached in several ways. One common strategy is to start with a pre-functionalized aniline or furan and then construct the other ring. Alternatively, functional groups can be introduced onto the pre-formed this compound scaffold.

A general method for the synthesis of meta-hetarylanilines involves a three-component benzannulation reaction. researchgate.net While this study focused on other heterocycles, the principles can be extended to furan-substituted systems. The reaction of a 1,3-diketone bearing a furan-2-yl substituent with an amine in the presence of an acid catalyst could potentially yield a substituted this compound. The electronic properties of the furan-2-yl substituent, which has a Hammett constant below 0.200, would influence the reaction rate. researchgate.net

Another approach involves the modification of a pre-existing this compound molecule. Standard aromatic substitution reactions can be employed to introduce substituents onto the aniline ring. For example, electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation can be used to introduce functional groups at the positions ortho and para to the amino group, which is an activating, ortho-para directing group. The furan ring itself can also undergo electrophilic substitution, typically at the 5-position.

The following table summarizes some general synthetic strategies for substituted furan derivatives that could be adapted for the synthesis of substituted this compound derivatives:

| Reaction Type | Description | Potential Application for this compound |

| Paal-Knorr Synthesis | Cyclization of 1,4-dicarbonyl compounds. beilstein-journals.org | Synthesis of the furan ring onto a pre-functionalized aniline. |

| Electrophilic Aromatic Substitution | Introduction of functional groups onto an aromatic ring. | Halogenation, nitration, or acylation of the aniline or furan ring of this compound. |

| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds, often catalyzed by transition metals. | Introduction of aryl, alkyl, or other groups onto a halogenated this compound derivative. |

Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, where the aniline and furan rings become part of a larger, more complex structure. The amino group of the aniline moiety and the adjacent furan ring can participate in cyclization reactions to form new rings.

Benzimidazoles: Benzimidazole derivatives can be synthesized from the reaction of 1,2-diaminobenzene with 2-furaldehyde. In one study, this reaction yielded 2-(furan-2-yl)-1-(furan-2-ylmethyl)-benzimidazole as the major product. organic-chemistry.org This suggests that this compound, which has a similar structural motif, could be a precursor for related fused systems. The general synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.gov

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While not a direct cyclization of this compound, derivatives of this compound could be modified to contain the necessary functional groups for such a reaction. For example, a derivative with an acetyl group on the aniline ring could potentially undergo cyclization to form a furan-fused quinoline.

Pyrazolines: Pyrazoline derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. A furan-based chalcone can be prepared from 2-acetylfuran and a substituted benzaldehyde. Subsequent reaction with hydrazine hydrate can lead to the formation of a pyrazoline ring. nih.gov A study reported the synthesis of 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline from a furan-containing chalcone. nih.gov

Triazoles: 1,2,4-Triazole derivatives can be synthesized through various routes, often involving the cyclization of hydrazones or the reaction of nitriles with hydroxylamine. beilstein-journals.org Furan-containing triazoles have been synthesized and evaluated for their biological activities. researchgate.net For instance, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have been synthesized from thiourea-based precursors. researchgate.net

The following table provides an overview of the formation of some fused heterocyclic systems from precursors that incorporate furan and aniline fragments:

| Fused Heterocycle | General Synthetic Approach | Example Precursor |

| Benzimidazole | Condensation of an ortho-diaminoarene with an aldehyde or carboxylic acid. nih.gov | 1,2-Diaminobenzene and 2-furaldehyde. organic-chemistry.org |

| Quinoline | Friedländer annulation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound. | A 2-aminoaryl ketone derivative. |

| Pyrazoline | Cyclization of a chalcone with hydrazine. nih.gov | A furan-containing chalcone. nih.gov |

| Triazole | Cyclization of hydrazones or reaction of nitriles with hydroxylamine. beilstein-journals.org | Furan-2-carbohydrazide. |

Structure-Property Relationship Studies in Derivatives

The relationship between the structure of this compound derivatives and their chemical and electronic properties is a key area of investigation. By systematically varying the substituents on the furan and aniline rings, it is possible to fine-tune the properties of the resulting molecules for specific applications.

For example, a study on (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives (furan-based chalcones) investigated their tyrosinase inhibitory activity. The results showed that the substitution pattern on the phenyl ring had a significant impact on the biological activity. A derivative with 2,4-dihydroxy substitution on the phenyl ring exhibited potent inhibitory activity. This highlights how specific functional groups can influence the interaction of the molecule with a biological target.

In the context of electronic properties, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, which in turn affects its electronic and optical properties. For instance, in a study of furan-substituted thiophene (B33073)/phenylene co-oligomers, the molecular design was aimed at achieving advanced optoelectronic properties for applications in organic lasing.

The kinetics of reactions involving substituted anilines can also provide insights into structure-property relationships. A study on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones from benzaldehyde, diethyl acetylenedicarboxylate, and para-substituted anilines found that para-electron donating substituents on the aniline ring increased the rate of the reaction. This demonstrates a direct correlation between the electronic nature of the substituent and the reactivity of the molecule.

The following table summarizes the effects of different types of substituents on the properties of aniline derivatives, which can be extrapolated to this compound derivatives:

| Substituent Type | Effect on Aniline Ring | Impact on Molecular Properties |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density | Increases pKa of the amino group, may increase reactivity towards electrophiles. researchgate.net |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreases electron density | Decreases pKa of the amino group, may decrease reactivity towards electrophiles. researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

2-(Furan-2-yl)aniline serves as a foundational building block for constructing more elaborate molecular architectures. The presence of the amino group on the aniline (B41778) ring and the furan (B31954) heterocycle allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biaryl structures, which consist of two aromatic rings linked by a single bond, are crucial components in pharmaceuticals, natural products, and functional materials. nih.govnumberanalytics.comsemanticscholar.org The synthesis of these compounds is a major focus in organic chemistry. numberanalytics.com One of the most powerful and widely used methods for creating carbon-carbon bonds to form biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. numberanalytics.comsemanticscholar.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid. numberanalytics.com

In this context, this compound can be utilized as a coupling partner to generate complex biaryl derivatives. For instance, it can react with various arylboronic acids to yield novel compounds where the furan-aniline scaffold is linked to another aromatic system. These resulting biaryl molecules are of significant interest in materials science for the development of organic semiconductors and dyes, owing to their conjugated π-systems. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of various functional groups, making it a highly adaptable method. numberanalytics.comnih.gov

Table 1: Representative Suzuki-Miyaura Reaction for Biaryl Synthesis This table illustrates a general, representative reaction scheme based on established Suzuki-Miyaura cross-coupling principles.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound Derivative (e.g., Bromo-substituted) | Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(OH)₂) with Phosphine (B1218219) Ligand | Inorganic Base (e.g., K₃PO₄, K₂CO₃) | Organic Solvent (e.g., THF, Ethanol/Water) | Heterobiaryl Compound |

Applications in Polymer Chemistry

The development of polymers with tailored electronic and optical properties is a key area of materials science. Monomers derived from furan and aniline are utilized to create polymers with interesting and useful characteristics, particularly in the realm of conductive materials. acs.orgcore.ac.uk

While polyaniline is one of the most studied conductive polymers, polyfuran has historically received less attention due to its high oxidation potential and the resulting poor conductivity and stability of the polymer. core.ac.uknih.govrsc.org Research has shown that as-prepared polyfuran exhibits very low electrical conductivity, on the order of 10⁻¹¹ S/cm⁻¹. acs.orgnih.gov However, this conductivity can be significantly enhanced through doping with acids like hydrochloric acid (HCl) or perchloric acid (HClO₄). acs.orgnih.govacs.org

A more effective strategy to overcome the limitations of polyfuran is through copolymerization with aniline. acs.orgnih.gov The chemical oxidative copolymerization of furan and aniline monomers yields poly(furan-co-aniline), a material that synergistically combines the properties of both monomers. acs.orgnih.govacs.org Studies have demonstrated that the electrical conductivity of the furan/aniline copolymer steadily increases as the proportion of aniline in the monomer feed rises. acs.orgnih.gov This approach has successfully produced copolymers with much higher conductivity than homopolymers of furan, making them viable as "synthetic metals" for various applications. acs.orgnih.govnih.gov The polymerization is often carried out using an oxidant such as iron(III) chloride (FeCl₃) in a solvent like nitromethane. acs.orgacs.org

Table 2: Electrical Conductivity of Furan-Based Polymers Data sourced from studies on the chemical oxidative polymerization of furan and aniline. acs.orgnih.govacs.org

| Polymer Type | Dopant | Conductivity (S/cm⁻¹) |

|---|---|---|

| Polyfuran (as-prepared) | None | ~ 1.0 x 10⁻¹¹ |

| Polyfuran | HCl | 9.2 x 10⁻⁸ |

| Polyfuran | HClO₄ | 2.38 x 10⁻⁵ |

| Poly(furan-co-aniline) (50 mol% Aniline) | HCl | 4.20 x 10⁻⁶ |

| Poly(furan-co-aniline) (50 mol% Aniline) | HClO₄ | 4.42 x 10⁻⁵ |

Catalysis and Ligand Design

The field of catalysis relies on the design of ligands that can coordinate to a metal center, tuning its reactivity and selectivity for specific chemical transformations. The structure of this compound, with its nitrogen and oxygen donor atoms, provides a promising scaffold for the development of novel ligands.

The amino group of the aniline ring and the oxygen atom of the furan ring in this compound are positioned in a way that allows them to act as a bidentate (two-toothed) ligand, binding to a single metal atom at two points. This chelation can form a stable metal complex. Furthermore, the aniline nitrogen can be readily functionalized to create more complex ligand structures, such as Schiff bases or phosphine-amine derivatives, which can alter the steric and electronic properties of the resulting metal complex.

The combination of a softer nitrogen donor and a harder oxygen donor within a semi-rigid aromatic framework makes these potential ligands suitable for coordinating with a variety of transition metals used in catalysis, such as palladium, copper, and iron. The design of such ligands is a critical step toward developing new catalysts for challenging organic reactions. nih.gov

Once a metal complex featuring a this compound-derived ligand is synthesized, its effectiveness as a catalyst can be investigated in various organic transformations. A primary area of interest would be cross-coupling reactions, such as the Suzuki-Miyaura reaction, given the prevalence of this reaction in modern synthesis. researchgate.net

An investigation would involve using the newly developed catalyst in a model reaction, for example, the coupling of an aryl bromide with an arylboronic acid. Researchers would systematically evaluate the catalyst's performance by measuring the reaction yield under different conditions, such as varying temperatures, bases, and catalyst loadings. The goal would be to determine if the specific geometric and electronic properties conferred by the this compound-based ligand lead to improved catalytic activity, stability, or selectivity compared to existing catalytic systems.

Role as a Synthetic Precursor in Medicinal Chemistry Research

The compound this compound serves as a valuable and versatile starting material, or precursor, in the field of medicinal chemistry. Its unique structure, which combines an electron-rich furan ring with a reactive aniline moiety, makes it an ideal building block for the synthesis of more complex molecules. ijabbr.com The incorporation of a furan nucleus is a recognized and important strategy in the process of drug discovery. slideshare.net Researchers utilize this compound to construct a variety of compounds with novel structures, aiming to develop new therapeutic agents. The dual functionality of the molecule allows for a wide range of chemical transformations, leading to the creation of diverse molecular libraries for biological screening. ijabbr.com

Design and Synthesis of Heterocyclic Scaffolds for Exploring Potential Target Interactions

The furan-aniline structure is a key component in the design of new heterocyclic scaffolds—core molecular frameworks that are systematically modified to explore interactions with biological targets like enzymes and receptors. ijabbr.com The inherent properties of the furan ring, such as its aromaticity and electron-rich nature, contribute to the stability and binding capabilities of the resulting molecules. ijabbr.com By using this compound as a foundational element, chemists can synthesize a wide array of larger, more complex heterocyclic systems.

The general strategy involves chemical reactions that build upon the aniline's amino group and the furan ring, or the adjacent benzene (B151609) ring, to form new ring systems. For example, condensation reactions with keto esters can be employed to create fused pyrimidinone and diazepine (B8756704) structures. nih.gov This approach allows for the creation of diverse molecular shapes and the precise placement of functional groups to optimize interactions with specific biological targets. The goal is to generate novel compounds that can serve as leads in the development of new drugs for a variety of diseases, including cancer and infectious diseases. nih.gov

The table below summarizes various heterocyclic scaffolds that can be conceptually derived from or are related to the furan-aniline core, highlighting the synthetic versatility of this structural motif in medicinal chemistry.

| Heterocyclic Scaffold | Precursor Type | Synthetic Method | Potential Biological Target/Application | Reference(s) |

| Pyrimido[2,1-b] benzothiazole | 2-Aminobenzothiazole (Aniline analogue) | Condensation with β-keto esters | Anticancer, Antibacterial | nih.gov |

| Isoxazolo[2,3-a]pyrimidin-4-one | 2-Aminopyridine derivative | Condensation with β-keto esters | Anticancer, Antibacterial, Antifungal | nih.gov |

| Diazepine | 2-Aminopyridine derivative | Condensation with γ-keto ester | Not specified | nih.gov |

| Triazine-based Benzoxazines | Trifunctionalized aniline | Schiff base formation, reduction, Mannich condensation | Advanced polymer materials | acs.org |

| Indole-diamidines | Furan-diamidine analogue | Multi-step synthesis | DNA Minor Groove Binders (Antiprotozoal) | nih.gov |

This table illustrates the types of complex heterocyclic systems that can be generated using aniline-type precursors, demonstrating the principles applied in synthesizing scaffolds from starting materials like this compound.

Synthesis of Hybrid Molecules with Modified Furan-Aniline Cores

Another advanced application of the furan-aniline motif involves the synthesis of "hybrid molecules." This strategy combines the core furan-aniline structure with other known pharmacophores or bioactive molecules to create a single, new chemical entity. The aim is to produce compounds with enhanced activity, better target selectivity, or a novel mechanism of action by merging the beneficial properties of both parent molecules. nih.gov